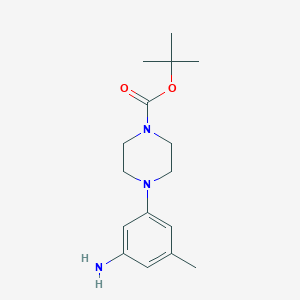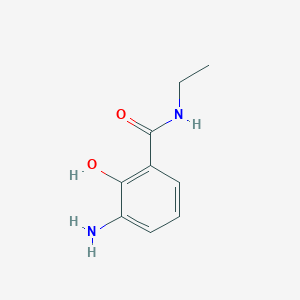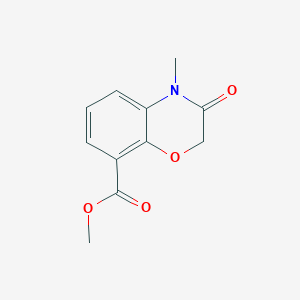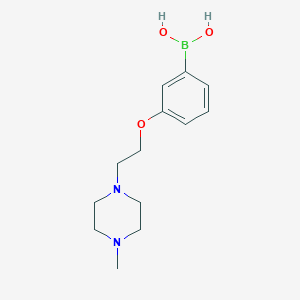![molecular formula C12H26ClNO2 B1397486 4-[2-(2-Propoxyethoxy)ethyl]piperidine hydrochloride CAS No. 1220028-36-3](/img/structure/B1397486.png)
4-[2-(2-Propoxyethoxy)ethyl]piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[2-(2-Propoxyethoxy)ethyl]piperidine hydrochloride” is a chemical compound with the CAS number 1220028-36-3 . It’s used for research purposes.
Molecular Structure Analysis
The molecular formula of “4-[2-(2-Propoxyethoxy)ethyl]piperidine hydrochloride” is C12H26ClNO2. The molecular weight is 251.79 g/mol.Wissenschaftliche Forschungsanwendungen
Novel Anticancer Agents
4-[2-(2-Propoxyethoxy)ethyl]piperidine hydrochloride and related compounds have been explored for their potential as novel anticancer agents. The study by Dimmock, Vashishtha, Quail, et al. (1998) focused on synthesizing various piperidine derivatives, including 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinol hydrochlorides, which showed significant cytotoxicity toward murine P388 and L1210 cells and human tumors (Dimmock et al., 1998).
Anti-Acetylcholinesterase Activity
Research by Sugimoto, Tsuchiya, Sugumi, et al. (1990, 1992) investigated 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity, finding compounds with significant inhibitory effects. This research holds potential for developing antidementia agents (Sugimoto et al., 1990); (Sugimoto et al., 1992).
Antimicrobial Activities
A study by Ovonramwen, Owolabi, and Oviawe (2019) synthesized a derivative, (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, showing moderate antimicrobial activities against various microorganisms (Ovonramwen et al., 2019).
Antihypertensive Properties
Research on piperidine derivatives with quinazoline ring systems, as reported by Takai, Obase, Teranishi, et al. (1986), revealed potential antihypertensive properties, suggesting applications in hypertension management (Takai et al., 1986).
Wirkmechanismus
While the exact mechanism of action for “4-[2-(2-Propoxyethoxy)ethyl]piperidine hydrochloride” is not clear, piperidine derivatives have been studied for their potential therapeutic properties. For instance, piperidine has shown potential as a clinical agent against various types of cancers when treated alone or in combination with other drugs .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[2-(2-propoxyethoxy)ethyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2.ClH/c1-2-8-14-10-11-15-9-5-12-3-6-13-7-4-12;/h12-13H,2-11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWNVFCTVMIGLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOCCC1CCNCC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397405.png)
![2-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397408.png)
![4-[2-(3-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride](/img/structure/B1397409.png)
![3-[(2-Methoxy-4-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397410.png)



![tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate](/img/structure/B1397416.png)





![2-(Tert-butyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1397424.png)